

CC-401 hydrochloride CAS number and chemical properties

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Compound of Interest					
Compound Name:	CC-401 hydrochloride				
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An In-Depth Technical Guide to **CC-401 Hydrochloride**

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **CC-401 hydrochloride**, a second-generation c-Jun N-terminal kinase (JNK) inhibitor. CC-401 is a potent and selective small molecule with potential therapeutic applications in oncology and inflammatory diseases.

Chemical Properties and Identification

CC-401 is an ATP-competitive anthrapyrazolone derivative.[1] Its chemical and physical properties are summarized below. It is important to note that the compound is available as both a hydrochloride and a dihydrochloride salt, which affects its molecular weight and potentially its solubility.



Property	Value	Citations
CAS Number	1438391-30-0 (hydrochloride) 2250025-96-6 (dihydrochloride)	[2][3][4][5][6]
Molecular Formula	C ₂₂ H ₂₅ ClN ₆ O (hydrochloride) C ₂₂ H ₂₄ N ₆ O·2HCl (dihydrochloride)	[3][6][7]
Molecular Weight	424.93 g/mol (hydrochloride) 461.39 g/mol (dihydrochloride)	[6][7]
Synonyms	CC401 HCI	[5]
Appearance	Powder	[5]
Solubility	Hydrochloride: Soluble in DMSO (e.g., 85 mg/mL or 100 mg/mL) Dihydrochloride: Soluble in water (up to 100 mM) and DMSO (up to 100 mM)	[2][5][6][8]
Storage	Desiccate at -20°C or store at 4°C, sealed and away from moisture. In solvent, store at -80°C for up to 6 months.	[5][7]

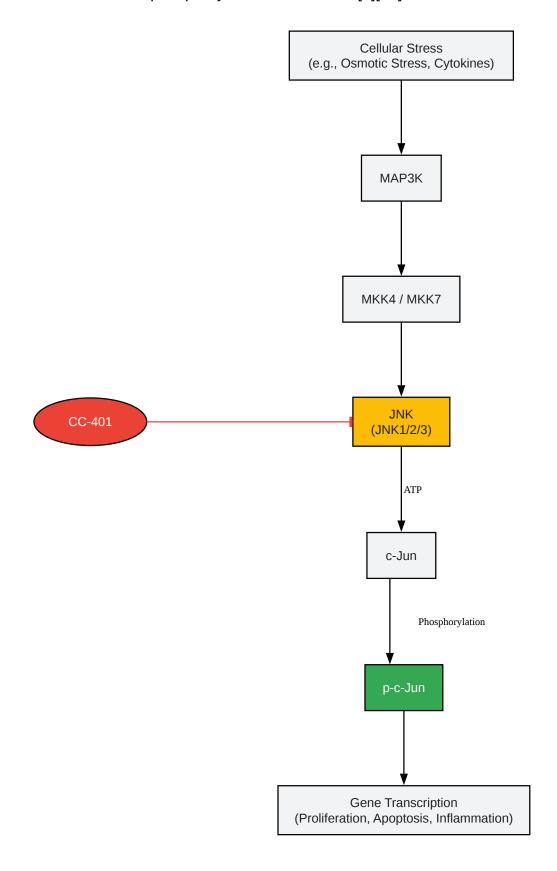
Mechanism of Action and Signaling Pathway

CC-401 is a potent inhibitor of all three major c-Jun N-terminal kinase (JNK) isoforms: JNK1, JNK2, and JNK3.[9][10] It functions by competitively binding to the ATP-binding site within the active, phosphorylated form of JNK.[1][6][9] This action prevents the phosphorylation of c-Jun, a key downstream transcription factor, thereby inhibiting its transcriptional activity and modulating various cellular processes.[1][9]

A key feature of CC-401 is its high selectivity. It exhibits at least a 40-fold greater selectivity for JNK compared to other related kinases, including p38, extracellular signal-regulated kinase (ERK), inhibitor of κB kinase (IKK2), protein kinase C (PKC), Lck, and ZAP70.[2][6][9][11]



Interestingly, while CC-401 effectively blocks the phosphorylation of c-Jun, it does not prevent the upstream stress-induced phosphorylation of JNK itself.[9][10]





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JNK signaling pathway and CC-401 inhibition point.

Quantitative Biological Data

The inhibitory activity and cellular effects of CC-401 have been quantified in various assays. In cell-based assays, a concentration range of 1 to 5 μ M provides specific JNK inhibition.[9]

Table 1: Inhibitory Potency

Parameter	Value	Target	Notes	Citations
Ki	25 - 50 nM	All three JNK forms	Competitive binding with ATP	[6][8][9][10]
IC50	51.7 μΜ	HT-22 mouse cells	Cytotoxicity assessed via MTS assay after 48 hrs	[9]

Table 2: Investigational Dosing

Model System	Dosage	Administration Route	Study Context	Citations
Rat	200 mg/kg, twice daily (b.i.d.)	Oral gavage	Anti-GBM glomerulonephriti s	[9]
Mouse	25 mg/kg, every 3 days	Intraperitoneal	Colon cancer xenograft	[9][10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for interpreting the activity of CC-401. Below are summaries of protocols cited in the literature.



In Vitro JNK Inhibition Specificity Assay

This assay is designed to confirm that CC-401 specifically inhibits the downstream activity of JNK without blocking its upstream activation.

- Cell Culture: HK-2 human tubular epithelial cells are cultured under standard conditions.
- Induction of Stress: Cells are subjected to osmotic stress using sorbitol to activate the JNK pathway.
- Treatment: Cells are co-treated with varying concentrations of CC-401.
- Analysis:
 - Cell lysates are collected and analyzed via Western blot.
 - Antibodies specific for phosphorylated c-Jun (p-c-Jun) are used to measure the inhibitory effect of CC-401 on JNK's kinase activity.
 - Antibodies for phosphorylated JNK (p-JNK), p-p38, and p-ERK are used to confirm that CC-401 does not prevent the upstream phosphorylation of these kinases, demonstrating its specific mode of action.[9][10]

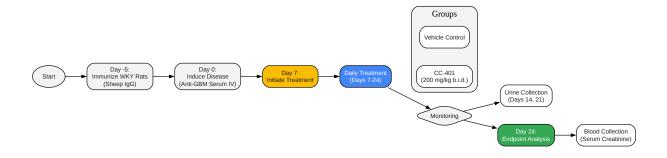
In Vivo Anti-GBM Glomerulonephritis Rat Model

This protocol evaluates the therapeutic efficacy of CC-401 in a model of progressive kidney disease.

- Disease Induction: Female WKY rats are immunized with sheep IgG. Five days later, they
 receive an intravenous injection of sheep anti-rat glomerular basement membrane (GBM)
 serum to induce glomerulonephritis.
- Treatment Initiation: Seven days post-injection, when the disease is established, treatment begins.
- Dosing Regimen:
 - Treatment Group: Receives CC-401 (200 mg/kg) via oral gavage twice daily.



- Vehicle Group: Receives the vehicle solution (e.g., sodium citrate).
- Control Groups: Untreated animals are monitored at day 7 and day 24.
- Monitoring and Endpoint Analysis:
 - Urine is collected on days 5, 14, and 21 to measure proteinuria.
 - On day 24, animals are euthanized, and blood is collected to measure serum creatinine levels.
 - Kidney tissues can be collected for histological analysis.



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Workflow for the in vivo rat glomerulonephritis model.

Conclusion

CC-401 hydrochloride is a well-characterized, potent, and highly selective JNK inhibitor. Its mechanism as an ATP-competitive inhibitor of all three JNK isoforms is well-established. The available data from in vitro and in vivo studies demonstrate its ability to modulate the JNK signaling pathway effectively, suggesting its potential as a therapeutic agent in relevant disease



contexts. This technical guide provides core data to aid researchers in the design and interpretation of studies involving this compound.

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